sodium (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate
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Overview
Description
Sodium (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a pyrrolidine ring, with a sulfinate group in the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate typically involves the introduction of the tert-butoxycarbonyl group into a pyrrolidine derivative. One common method is the reaction of pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The sulfinate group can be introduced through sulfonylation reactions using reagents like sodium sulfinate .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Sodium (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate can undergo various types of chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfinate group to thiols or sulfides.
Substitution: Nucleophilic substitution reactions can occur at the sulfinate group, leading to the formation of sulfonamides or sulfonyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Typical reaction conditions involve mild temperatures and neutral to slightly basic pH .
Major Products
The major products formed from these reactions include sulfonates, thiols, sulfides, sulfonamides, and other sulfonyl derivatives. These products are valuable intermediates in organic synthesis and have applications in various fields .
Scientific Research Applications
Sodium (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate has several scientific research applications:
Mechanism of Action
The mechanism of action of sodium (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The tert-butoxycarbonyl group provides steric hindrance, influencing the compound’s reactivity and selectivity. The sulfinate group can participate in redox reactions, nucleophilic substitutions, and other transformations, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Sodium sulfinate: A simpler analog without the pyrrolidine ring or tert-butoxycarbonyl group, used in similar sulfonylation reactions.
tert-Butyl sulfinates: Compounds with similar protecting groups but different core structures, used in organic synthesis.
Pyrrolidine derivatives: Compounds with various substituents on the pyrrolidine ring, used in medicinal chemistry and organic synthesis.
Uniqueness
Sodium (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate is unique due to the combination of the tert-butoxycarbonyl protecting group and the sulfinate functionality on a pyrrolidine ring. This combination provides distinct reactivity patterns and makes the compound valuable in specific synthetic applications .
Properties
CAS No. |
2694069-58-2 |
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Molecular Formula |
C9H16NNaO4S |
Molecular Weight |
257.3 |
Purity |
95 |
Origin of Product |
United States |
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